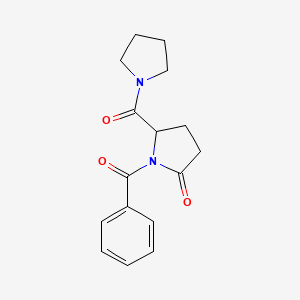

1-Benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one

CAS No.: 57632-71-0

Cat. No.: VC18434702

Molecular Formula: C16H18N2O3

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57632-71-0 |

|---|---|

| Molecular Formula | C16H18N2O3 |

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | 1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C16H18N2O3/c19-14-9-8-13(16(21)17-10-4-5-11-17)18(14)15(20)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |

| Standard InChI Key | UAJWPUQWJOYSIT-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C(=O)C2CCC(=O)N2C(=O)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

The IUPAC name 1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one defines its core structure: a five-membered lactam (pyrrolidin-2-one) with substituents at positions 1 and 5. The benzoyl group (C₆H₅CO-) at position 1 introduces aromaticity, while the pyrrolidine-1-carbonyl moiety at position 5 adds a secondary amide functional group.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₇H₂₀N₂O₃, yielding a molecular weight of 300.36 g/mol. This aligns with derivatives featuring similar substituents on pyrrolidinone scaffolds .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, related pyrrolidinone derivatives exhibit planar lactam rings stabilized by intramolecular hydrogen bonding . Key spectral features include:

-

IR: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of lactam) and ~1640 cm⁻¹ (amide C=O) .

-

NMR: Distinct signals for benzoyl protons (δ 7.4–7.6 ppm, aromatic), pyrrolidine protons (δ 1.8–3.4 ppm), and lactam carbonyl (δ 170–175 ppm in ¹³C NMR) .

Table 1: Comparative Molecular Properties of Pyrrolidinone Derivatives

Synthetic Pathways and Optimization

The synthesis of 1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one likely involves multi-step organic reactions, drawing from methods used for analogous compounds .

Key Synthetic Steps

-

Lactam Formation: Cyclization of γ-aminobutyric acid derivatives to form pyrrolidin-2-one .

-

Benzoylation: Introduction of the benzoyl group via Friedel-Crafts acylation or nucleophilic substitution .

-

Pyrrolidine Carbonylation: Coupling pyrrolidine-1-carbonyl chloride to the lactam ring using base catalysts (e.g., triethylamine) .

Reaction Conditions

-

Temperature: 0–25°C for acylation steps to prevent side reactions .

-

Catalysts: Lewis acids (e.g., AlCl₃) for electrophilic substitutions .

-

Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Physicochemical Properties

The compound’s solubility and stability are influenced by its polar amide groups and hydrophobic aromatic rings:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume